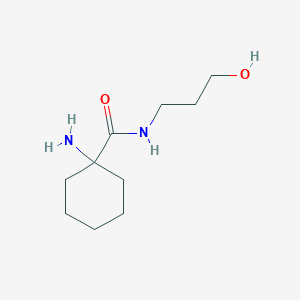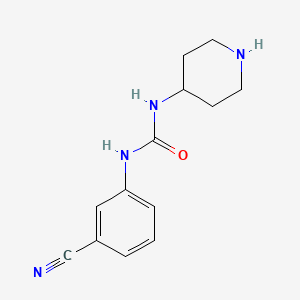![molecular formula C15H19NO4 B7541249 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid, also known as CPPC, is a compound that has been synthesized and studied for its potential applications in scientific research. CPPC is a derivative of piperidine and has a chemical structure that makes it suitable for use in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and can be used in the study of inflammatory diseases. 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has been used in the study of the mechanism of action of certain enzymes and proteins.
Wirkmechanismus
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid can reduce inflammation in various tissues. 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes and proteins. 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid is also relatively stable and can be stored for long periods of time without degradation. However, 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid has some limitations for use in lab experiments. It may have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid may not be suitable for use in certain experimental systems due to its chemical properties.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid. One area of research is the development of more selective inhibitors of COX-2 and AChE. This could lead to the development of more effective treatments for inflammatory diseases and neurodegenerative diseases. Another area of research is the study of the effects of 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid on other enzymes and proteins. This could lead to the identification of new targets for drug development. Finally, the use of 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid in combination with other drugs could be explored to determine if it has synergistic effects.
Synthesemethoden
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the protection of the amine group of piperidine with a suitable protecting group. This is followed by the reaction of the protected piperidine with 2-bromophenol to produce a protected derivative of 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid. The final step involves the deprotection of the protecting group to obtain 1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid.
Eigenschaften
IUPAC Name |
1-[3-(2-hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13-6-2-1-4-11(13)7-8-14(18)16-9-3-5-12(10-16)15(19)20/h1-2,4,6,12,17H,3,5,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYWRVQUNJAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)
![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)
![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)
![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)

![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)